N-{4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-10(20)17-12-4-2-11(3-5-12)15(21)19-7-6-13(9-19)22-14-8-16-23-18-14/h2-5,8,13H,6-7,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKNXLCCSAFIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial. These compounds can strongly interact with biomolecules such as proteins and DNA.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives have the ability to produce mesoionic salts. This behavior allows them to strongly interact with biomolecules (proteins and DNA), which could potentially disrupt the normal functioning of these biomolecules and lead to the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities of 1,3,4-thiadiazole derivatives, it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to cell growth and proliferation, inflammation, viral replication, and more.
Pharmacokinetics
The presence of the =n-c-s moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are thought to be requirements for low toxicity and in vivo stability, which could potentially impact the bioavailability of this compound.
Result of Action
Given its potential antimicrobial activity, it can be inferred that this compound could potentially inhibit the growth of certain bacteria and fungi.
Biological Activity
N-{4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural features of this compound suggest it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure
The compound can be characterized by its complex structure, which includes a thiadiazole moiety linked to a pyrrolidine and an acetamide functional group. This unique combination may enhance its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds containing thiadiazole derivatives exhibit a range of biological activities including:
- Anticancer Activity : Several studies have demonstrated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines.
- Antimicrobial Properties : Thiadiazoles have shown efficacy against bacterial and fungal strains.
- Enzyme Inhibition : Some derivatives act as inhibitors for enzymes involved in cancer progression and other diseases.
Anticancer Activity
A notable study evaluated the cytotoxicity of thiadiazole-based compounds against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives had significant inhibitory effects, with IC50 values as low as 2.32 µg/mL for the most potent compounds .
The anticancer activity is often attributed to:
- Induction of apoptosis through the activation of caspases.
- Cell cycle arrest at specific phases (G2/M).
- Modulation of the Bax/Bcl-2 ratio, favoring pro-apoptotic signals .
Antimicrobial Activity
Thiadiazole derivatives have been investigated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Case Studies
-
Cytotoxicity in Cancer Cells :
- A study highlighted the effectiveness of a thiadiazole derivative in inducing cell death in MCF-7 cells, showing a significant increase in apoptotic markers post-treatment .
- Another compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential therapeutic advantages.
- Antimicrobial Efficacy :
Data Tables
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Apoptosis induction |
| 4i | HepG2 | 2.32 | Cell cycle arrest |
| Thiadiazole A | E. coli | 15 | Membrane disruption |
| Thiadiazole B | S. aureus | 10 | Metabolic inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydrocarbazole-Based Acetamide Derivatives ()
The patent in describes compounds such as N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide and its halogenated/methylated derivatives. These share the phenylacetamide backbone but replace the thiadiazole-pyrrolidine system with a tetrahydrocarbazole fused bicyclic structure. Key comparisons include:
The tetrahydrocarbazole derivatives are designed for "specific activity," likely targeting central nervous system or anti-inflammatory pathways due to the carbazole scaffold’s historical relevance in such applications .
Triazole-Thioether Acetamide Derivative ()
The compound 2-[[5-[3-(1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(3-pyridinylmethyl)acetamide (C₂₈H₂₆N₆O₃S) provides another comparison:
The target compound’s pyrrolidine-thiadiazole system, if smaller, might offer better bioavailability. The thioether linkage in ’s compound could enhance metabolic stability compared to the thiadiazole ether in the target molecule.
Key Research Findings and Limitations
- Structural Activity Relationships (SAR): The thiadiazole and pyrrolidine groups in the target compound may optimize steric and electronic profiles for target binding compared to bulkier tetrahydrocarbazole or triazole systems.
- Pharmacokinetic Considerations: The absence of pyridinylmethyl or benzoisoquinolinyl groups (as in ) might reduce the target compound’s molecular weight, favoring absorption.
- Data Gaps: Direct data on the target compound’s synthesis, bioactivity, and physicochemical properties are unavailable in the provided evidence, necessitating further experimental validation.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-{4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide, and how can structural integrity be confirmed?
- Synthetic Routes :
- Multi-step synthesis often involves coupling the pyrrolidine-thiadiazole intermediate with the phenylacetamide core. For example, similar compounds use acylation reactions with activated carbonyl groups (e.g., using acetyl chloride or carbodiimide coupling agents) under inert atmospheres .
- Key intermediates like the thiadiazol-3-yloxy-pyrrolidine moiety may require selective protection/deprotection to avoid side reactions .
- Structural Confirmation :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity and regiochemistry of the thiadiazole and pyrrolidine groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity (>95%) .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole ring vibrations .
Q. Which spectroscopic techniques are most effective for characterizing the purity and molecular structure of this compound?
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .
- X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives, critical for structure-activity relationship (SAR) studies .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S to rule out impurities .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the pyrrolidine-thiadiazole moiety and the phenylacetamide core to improve yield?
- Catalytic Systems : Use zeolite (Y-H) or pyridine as catalysts to enhance nucleophilic acyl substitution efficiency .
- Solvent and Temperature : Refluxing in polar aprotic solvents (e.g., DMF or DMSO) at 150°C improves reaction kinetics .
- Work-Up Strategies : Distillation of excess reagents (e.g., pyridine) followed by recrystallization in ethanol increases purity and yield (up to 85%) .
Q. What strategies are employed to resolve contradictions in bioactivity data across different in vitro assays?
- Dose-Response Analysis : Compare IC₅₀ values under standardized conditions (e.g., cell line specificity, serum concentration) to identify assay-specific artifacts .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Orthogonal Assays : Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding .
Q. How does the presence of the 1,2,5-thiadiazol-3-yloxy group influence the compound's interaction with biological targets compared to analogs with different heterocycles?
- Electron-Withdrawing Effects : The thiadiazole ring enhances electrophilicity, improving binding to cysteine residues in enzymes (e.g., kinase active sites) .
- Comparative SAR Studies : Analogs with pyrimidine or triazole rings show reduced potency (e.g., 10-fold lower inhibition of sodium channels), highlighting the thiadiazole's role in π-π stacking .
- Computational Modeling : Density functional theory (DFT) calculations reveal lower LUMO energy for the thiadiazole, favoring charge-transfer interactions with aromatic residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
